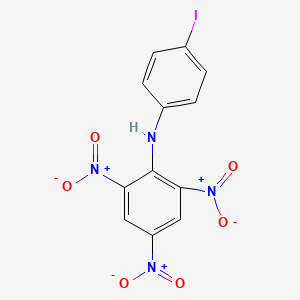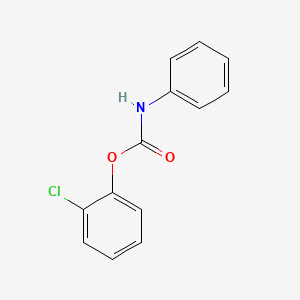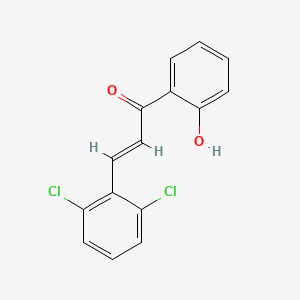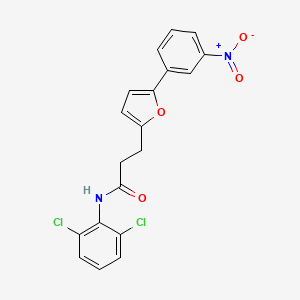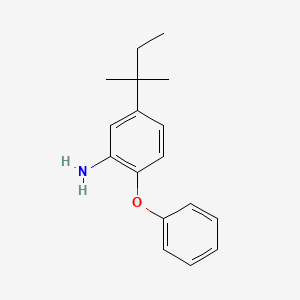
Aniline, 5-tert-pentyl-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 5-tert-pentyl-2-phenoxy- is an organic compound with the molecular formula C17H21NO It is a derivative of aniline, where the aniline structure is modified with a tert-pentyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 5-tert-pentyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of 5-tert-pentyl-2-phenoxybenzene with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Aniline, 5-tert-pentyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Aniline, 5-tert-pentyl-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline, 5-tert-pentyl-2-phenoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the tert-pentyl and phenoxy groups.
Phenoxybenzene: A related compound with a phenoxy group attached to a benzene ring.
tert-Pentylbenzene: A compound with a tert-pentyl group attached to a benzene ring.
Uniqueness: Aniline, 5-tert-pentyl-2-phenoxy- is unique due to the presence of both tert-pentyl and phenoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
70289-36-0 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
5-(2-methylbutan-2-yl)-2-phenoxyaniline |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-10-11-16(15(18)12-13)19-14-8-6-5-7-9-14/h5-12H,4,18H2,1-3H3 |
InChI Key |
VFOIQSOOCHQWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



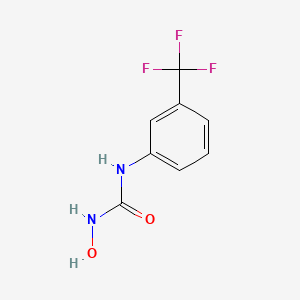


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)


